ML 315 -

ML 315

Catalog Number: EVT-1535226
CAS Number:
Molecular Formula: C18H13Cl2N3O2
Molecular Weight: 374.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML315 is a selective inhibitor of cdc2-like kinases 1 and 4 (Clk1, Clk4).
Source and Classification

ML 315 was developed through a collaborative effort involving various research institutions focused on cancer therapeutics. Its classification as a PROTAC places it within a novel class of drugs that utilize the cellular ubiquitin-proteasome system to induce targeted degradation of specific proteins. This mechanism is particularly relevant for proteins that contribute to cancer progression and drug resistance.

Synthesis Analysis

Methods and Technical Details

The synthesis of ML 315 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:

  1. Bromination: The initial step often involves the bromination of a starting material to introduce reactive halogen groups.
  2. Coupling Reactions: Subsequent steps include palladium-catalyzed coupling reactions, such as Sonogashira or Suzuki couplings, to form carbon-carbon bonds between different molecular fragments.
  3. Amide Formation: The final steps typically involve condensation reactions to form amide bonds, linking the various components into the final structure of ML 315.

These methods leverage established organic synthesis techniques, ensuring high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

ML 315 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The exact molecular formula and structural details can be derived from spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substitutions)
  • Key Functional Groups: The presence of aromatic rings, amide linkages, and halogen substituents are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

ML 315 undergoes several chemical reactions that are essential for its function as a PROTAC:

  1. Target Protein Binding: The compound binds selectively to the Bcr-Abl protein through non-covalent interactions.
  2. Recruitment of E3 Ligase: ML 315 facilitates the recruitment of an E3 ubiquitin ligase, which tags the target protein for degradation.
  3. Degradation Pathway: Following ubiquitination, the target protein is directed to the proteasome for degradation, effectively reducing its levels within the cell.

These reactions are crucial for the therapeutic efficacy of ML 315 in combating drug-resistant cancer cells.

Mechanism of Action

Process and Data

The mechanism of action of ML 315 involves several sequential steps:

  1. Binding to Target Protein: ML 315 first binds to the Bcr-Abl fusion protein.
  2. E3 Ligase Recruitment: The compound then recruits an E3 ligase (such as cereblon) to the complex.
  3. Ubiquitination: The E3 ligase catalyzes the attachment of ubiquitin molecules to Bcr-Abl.
  4. Proteasomal Degradation: The tagged protein is recognized by the proteasome and degraded.

This process effectively diminishes the levels of Bcr-Abl in cells, leading to reduced proliferation and survival of cancer cells harboring this mutation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ML 315 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO), with variable solubility in aqueous solutions depending on pH.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and light exposure.
  • Melting Point: Specific melting point data would be determined experimentally but is crucial for understanding its handling and formulation.

These properties are essential for optimizing formulation strategies in pharmaceutical applications.

Applications

Scientific Uses

ML 315 has significant potential applications in scientific research, particularly in:

  • Cancer Research: As a PROTAC targeting Bcr-Abl, it represents a promising approach to treat leukemia resistant to conventional therapies.
  • Drug Development: ML 315 serves as a lead compound for further optimization and development into clinical candidates.
  • Mechanistic Studies: It can be used to study the role of targeted protein degradation in cellular processes and disease mechanisms.

The ongoing research surrounding ML 315 underscores its importance in advancing therapeutic strategies against challenging cancer types.

Introduction to ML 315 in Academic Research

Conceptual Foundations of ML 315

ML 315 (chemical name: 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride) is a synthetic small molecule specifically engineered as a potent and selective inhibitor of cdc2-like kinases (Clk) and dual specificity tyrosine phosphorylation-regulated kinases (DYRK). This pyrimidine-based compound exhibits targeted activity against key regulators of cellular signaling pathways, particularly those involved in pre-mRNA splicing regulation and cell cycle progression. With a molecular weight of 410.68 g/mol and the chemical formula C₁₈H₁₃Cl₂N₃O₂·HCl, ML 315 demonstrates optimized physicochemical properties for research applications, including moderate cell permeability and stability in biological matrices like human and mouse plasma [1] [5].

The compound's mechanism centers on competitive ATP-binding site inhibition within kinase domains. ML 315 achieves its selective inhibition profile through strategic molecular interactions with conserved residues in the catalytic cleft of Clk and DYRK family kinases. This targeted binding disrupts the phosphorylation activity of these kinases, subsequently altering the function of downstream substrates involved in critical cellular processes. Particularly notable is its impact on serine/arginine-rich (SR) proteins, which are essential components of the spliceosome machinery. By modulating Clk-mediated phosphorylation of SR proteins, ML 315 effectively influences alternative splicing patterns—a regulatory mechanism increasingly recognized as pivotal in cancer development and neurological disorders [1] [4].

Table 1: Kinase Inhibition Profile of ML 315

Kinase TargetIC₅₀ Value (nM)Selectivity Ratio
Clk168Reference
Clk46820-fold vs. Dyrk1A
Clk2231Reference
Dyrk1A282Reference
Dyrk1B1156Reference

Historical Evolution and Academic Significance

The discovery and characterization of ML 315 emerged from systematic medicinal chemistry efforts aimed at developing selective chemical probes for Clk and DYRK family kinases. First reported by Coombs et al. in 2013, ML 315 represented a significant advancement in kinase inhibitor research due to its improved selectivity profile and pharmacological properties compared to existing inhibitors [1] [2]. The research team employed structure-activity relationship (SAR) optimization strategies focused on the pyrimidine core structure, which ultimately yielded ML 315 as a lead compound with balanced potency against Clk1, Clk4, and Clk2, while maintaining reduced activity against off-target kinases [5].

ML 315's academic significance stems primarily from its designation as a chemical probe with demonstrated utility in dissecting the biological functions of understudied kinases. Prior to its development, research on Clk-mediated splicing regulation relied on less selective inhibitors such as TG-003, which exhibited substantial off-target effects against unrelated kinases. ML 315's 20-fold selectivity for Clk4 over Dyrk1A established it as a more precise pharmacological tool for investigating the specific roles of Clk isoforms in cellular processes [1]. The compound's stability in physiological environments (demonstrated through plasma stability assays) and moderate cell permeability further enhanced its utility for cellular and biochemical studies, addressing key limitations of earlier inhibitors in this class [5].

Table 2: Physicochemical and Handling Properties of ML 315

PropertySpecification
Molecular Weight410.68 g/mol
Purity≥98% (HPLC)
Storage Conditions-20°C
Solubility in DMSO37.42 mg/mL (100 mM)
Solubility in Ethanol18.71 mg/mL (50 mM)
CAS Registry Number1440251-53-5

Scope and Objectives of ML 315 Research

The primary research objectives for ML 315 center on its application as a mechanistic probe for investigating kinase-dependent cellular processes and as a potential therapeutic scaffold for disease modification. Within cancer research, ML 315 enables the study of splicing dysregulation as a hallmark of oncogenesis and tumor progression. Researchers utilize this compound to examine how selective Clk inhibition alters the splicing of key oncogenic transcripts, including those encoding proteins involved in apoptosis evasion, uncontrolled proliferation, and metastasis. The ability of ML 315 to penetrate cellular membranes facilitates investigation into how Clk/DYRK inhibition affects tumor cell viability and sensitizes resistant cancer phenotypes to conventional therapies [2] [4].

In neuroscience, ML 315 serves as a tool for exploring the pathogenic mechanisms underlying neurological disorders associated with splicing defects and aberrant kinase activity. Research objectives focus on elucidating how DYRK1A inhibition influences neuronal development and function, particularly given DYRK1A's location in the Down syndrome critical region of chromosome 21. Additional research avenues include:

  • Splicing Modulation Studies: Systematic analysis of alternative splicing patterns altered by Clk inhibition in neuronal cell models
  • Tau Protein Regulation: Investigation of DYRK1A-mediated tau phosphorylation relevant to Alzheimer's pathology
  • Neurodevelopmental Processes: Examination of how selective kinase inhibition affects neural differentiation and synaptic plasticity
  • Molecular Pharmacology: Characterization of structure-activity relationships guiding next-generation inhibitor design [4] [5]

The broad research scope positions ML 315 as a versatile molecular tool bridging chemical biology and disease mechanism studies. Ongoing research aims to leverage its selectivity profile to develop isoform-specific inhibitors targeting individual Clk or DYRK family members, which would further refine our understanding of these kinases' distinct biological functions.

Table 3: Research Applications of ML 315

Research AreaBiological TargetsModel Systems
Cancer BiologyClk1, Clk2, Clk4, Dyrk1BMelanoma, leukemia cell lines
Neurological ResearchDyrk1ANeuronal cultures, brain slices
RNA Splicing MechanismsSR protein phosphorylationSplicing reporter assays
Kinase Selectivity ProfilingKinome panelsBiochemical screening assays

Properties

Product Name

ML 315

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.22

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23)

InChI Key

JQSJAVBMIMDUFO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

ML315; ML 315; ML-315.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.